2,4-Diamino 3-cyanothiophene
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Overview
Description
2,4-Diamino 3-cyanothiophene is a heterocyclic compound that features a thiophene ring substituted with amino groups at positions 2 and 4, and a cyano group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino 3-cyanothiophene typically involves multi-step reactions. One common method includes the reaction of chalcones with benzoylacetonitriles and elemental sulfur in the presence of a base . Another method involves the reaction of 2-amino-3-cyanothiophene with aldehydes and 2,5-dimethoxytetrahydrofuran under mild conditions . These reactions are usually carried out at room temperature or slightly elevated temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the choice of solvent and base, is crucial to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino 3-cyanothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for bromination , reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Diamino 3-cyanothiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Diamino 3-cyanothiophene involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antifolate activity is attributed to the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function and leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Known for its use in antifolate drugs like trimethoprim.
2,4-Diaminothieno[2,3-d]pyrimidines: These compounds have similar antifolate and antimalarial activities.
Uniqueness
2,4-Diamino 3-cyanothiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,4-diaminothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-1-3-4(7)2-9-5(3)8/h2H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLGMXPWURXRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)N)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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